

Application Note: Protocol for Organic Acid Analysis to Identify **Hawkinsin**

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Compound of Interest

Compound Name: *Hawkinsin*

Cat. No.: B1218168

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Introduction

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^{[1][2]} This genetic defect leads to the accumulation of an unusual amino acid, **Hawkinsin** ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid), and other tyrosine metabolites in the urine.^[2] Clinical manifestations in infants can include failure to thrive, metabolic acidosis, and a distinctive "swimming pool" odor of the urine.^{[3][4]} Diagnosis is primarily achieved through urinary organic acid analysis, typically by gas chromatography-mass spectrometry (GC-MS).^[3] This application note provides a detailed protocol for the identification of **Hawkinsin** and associated metabolites in urine samples.

Biochemical Pathway of **Hawkinsin** Formation

In normal tyrosine metabolism, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) converts 4-hydroxyphenylpyruvate to homogentisate. In **Hawkinsinuria**, a gain-of-function mutation in the HPD gene results in the formation of a reactive epoxide intermediate from 4-hydroxyphenylpyruvate. This intermediate is then detoxified by conjugation with glutathione, leading to the formation of **Hawkinsin**.

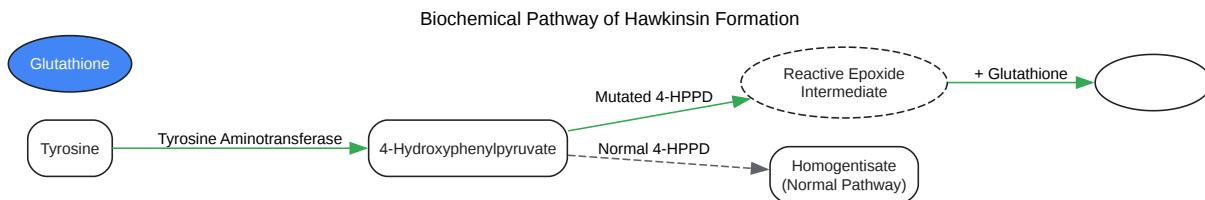
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Figure 1: Simplified biochemical pathway of **Hawkinsin** formation.

Quantitative Data Summary

Urinary organic acid analysis in patients with **Hawkinsinuria** reveals a characteristic pattern of elevated metabolites. While specific quantitative data is sparse in the literature due to the rarity of the disease, the following table summarizes the expected findings.

Analyte	Expected Concentration in Hawkinsinuria Patients (mmol/mol creatinine)	Normal Reference Range in Infants (mmol/mol creatinine)
Hawkinsin	Significantly Increased	Not Detected
4-Hydroxyphenylpyruvic Acid	Markedly Increased	< 15 (2 days - 1 year)
4-Hydroxyphenyllactic Acid	Increased	< 28 (2 days - 1 year)
4-Hydroxyphenylacetic Acid	Increased	2 - 32 (under 13 years)

Note: The expected concentrations in **Hawkinsinuria** are qualitative descriptions based on published case reports.^{[4][5]} Normal reference ranges are compiled from pediatric population studies.

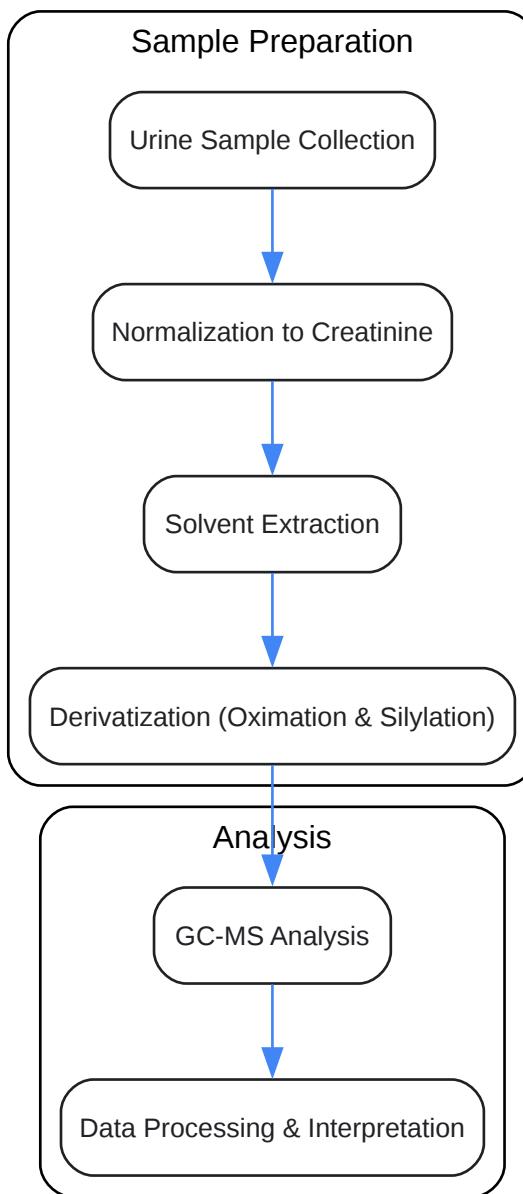
Experimental Protocols

This section outlines the detailed methodology for the analysis of urinary organic acids for the diagnosis of **Hawkinsinuria** using GC-MS.

Experimental Workflow

The overall workflow for the analysis of urinary organic acids is depicted below.

Experimental Workflow for Urinary Organic Acid Analysis



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Figure 2: General workflow for urinary organic acid analysis.

Sample Preparation

- Urine Collection: Collect a random urine sample (at least 10 mL) in a sterile container. First-morning voids are preferred as they are generally more concentrated.[\[1\]](#)
- Storage: Store the urine sample at -20°C until analysis.
- Creatinine Measurement: Determine the urine creatinine concentration to normalize the volume of urine used for extraction.
- Normalization: Based on the creatinine concentration, transfer a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 mg) into a glass test tube.
- Internal Standard: Add an appropriate internal standard, such as heptadecanoic acid, to the urine sample.
- pH Adjustment: Acidify the urine to a pH of approximately 1 by adding hydrochloric acid (HCl).
- Extraction:
 - Add 5 mL of ethyl acetate to the acidified urine.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 2000 x g for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer to a clean tube.
 - Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
- Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a two-step derivatization process is employed.

- Oximation:
 - To the dried extract, add 100 μ L of a 2% methoxyamine hydrochloride solution in pyridine.
 - Cap the tube tightly and incubate at 60°C for 30 minutes. This step converts keto-acids to their methoxime derivatives.
- Silylation:
 - After cooling, add 100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Cap the tube and incubate at 60°C for 45 minutes. This step converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is used.
- GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for separating the derivatized organic acids.
- Injection: Inject 1 μ L of the derivatized sample into the GC inlet, typically in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp 1: Increase to 200°C at a rate of 5°C/min.
 - Ramp 2: Increase to 300°C at a rate of 10°C/min.
 - Final hold: 300°C for 5 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 50 to 650.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Data Presentation and Interpretation

The identification of **Hawkinsin** and other metabolites is based on their retention times and mass spectral fragmentation patterns. A representative total ion chromatogram (TIC) from a healthy individual will show a complex mixture of organic acids. In a patient with **Hawkinsinuria**, the chromatogram is expected to show significantly elevated peaks corresponding to the TMS derivatives of **Hawkinsin**, 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.

Mass Spectrum of **Hawkinsin** (TMS Derivative)

An experimental mass spectrum of the trimethylsilyl (TMS) derivative of **Hawkinsin** is not readily available in the searched literature. However, based on its structure, the mass spectrum would be expected to exhibit characteristic fragments resulting from the cleavage of the TMS groups and fragmentation of the cyclic and amino acid moieties. The molecular ion would also be expected to be present.

Conclusion

The protocol described provides a robust and reliable method for the analysis of urinary organic acids to aid in the diagnosis of **Hawkinsinuria**. The key to a successful diagnosis is the identification of a characteristic pattern of elevated metabolites, most notably the presence of **Hawkinsin**. This application note serves as a comprehensive guide for researchers and clinicians involved in the investigation of inborn errors of metabolism.

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